Optimized Lipophilicity: Target Compound Occupies a Unique LogP Niche Between Ortho-Nitro and Chloro-Nitro Analogs
The target compound (4-nitro substitution) exhibits a predicted LogP of 1.526, which is 0.666 units higher (i.e., more lipophilic) than its 2-nitro regioisomer (CAS 1004643-30-4, LogP 0.86) and 0.274 units lower than the 2-chloro-4-nitro analog (CAS 1004193-30-9, LogP 1.80) . This intermediate lipophilicity is often desirable for balancing aqueous solubility and membrane permeability in drug candidate design .
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.526 |
| Comparator Or Baseline | 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: LogP = 0.86; 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: LogP = 1.80 |
| Quantified Difference | ΔLogP = +0.666 vs. 2-nitro analog; ΔLogP = -0.274 vs. 2-chloro-4-nitro analog |
| Conditions | Predicted values from computational models as reported by chemical suppliers |
Why This Matters
For procurement decisions, the distinct LogP value identifies this compound as a specific building block for tuning the lipophilicity of downstream derivatives, a property that cannot be achieved using the more hydrophilic 2-nitro isomer or the more lipophilic chlorinated analog.
